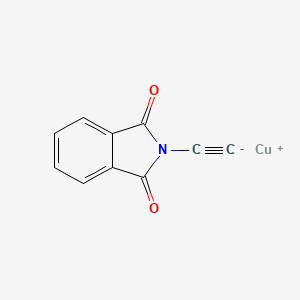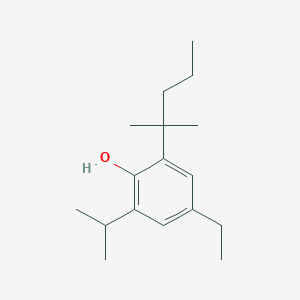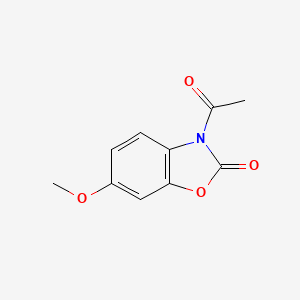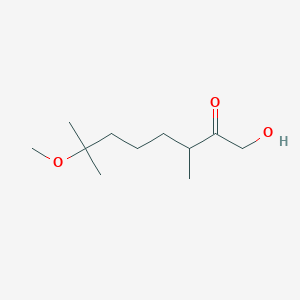
1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by oxidation and methoxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes distillation, crystallization, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary alcohols.
Scientific Research Applications
1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
3,7-Dimethyloctan-1-ol: Shares a similar carbon backbone but lacks the hydroxyl and methoxy groups.
7-Methoxy-3,7-dimethyloctanal: Contains a methoxy group but differs in the presence of an aldehyde group instead of a ketone.
7-Methoxy-3,7-dimethyloct-1-ene: Similar structure but with an alkene group.
Uniqueness: 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups, along with a ketone, allows for a wide range of chemical modifications and interactions.
Properties
CAS No. |
62439-39-8 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-hydroxy-7-methoxy-3,7-dimethyloctan-2-one |
InChI |
InChI=1S/C11H22O3/c1-9(10(13)8-12)6-5-7-11(2,3)14-4/h9,12H,5-8H2,1-4H3 |
InChI Key |
MEEDVQYQTPBLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


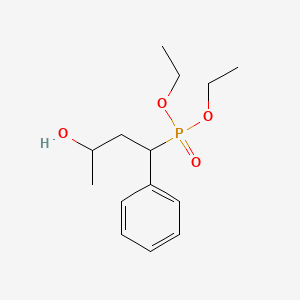
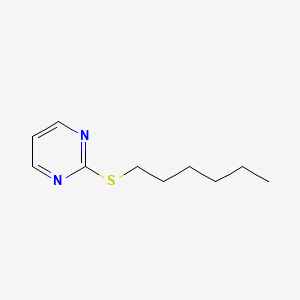

![Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14532271.png)
![2,3,4-Trichlorobicyclo[4.2.1]non-3-ene](/img/structure/B14532277.png)
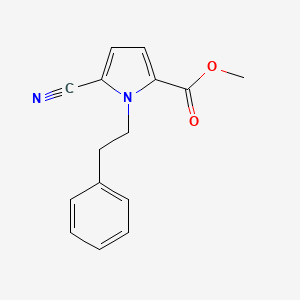
![1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide](/img/structure/B14532288.png)
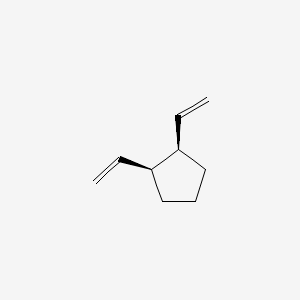
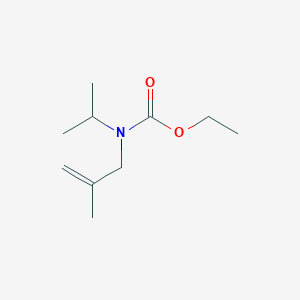
![Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate](/img/structure/B14532311.png)
![2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B14532314.png)
